Dihydroxyethyl oleamine oxide
Description
Structure
2D Structure
Properties
CAS No. |
93962-62-0 |
|---|---|
Molecular Formula |
C22H45NO3 |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(Z)-N,N-bis(2-hydroxyethyl)octadec-9-en-1-amine oxide |
InChI |
InChI=1S/C22H45NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(26,19-21-24)20-22-25/h9-10,24-25H,2-8,11-22H2,1H3/b10-9- |
InChI Key |
RPMFWLKUMRBVKZ-KTKRTIGZSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC[N+](CCO)(CCO)[O-] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC[N+](CCO)(CCO)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways
The synthesis of dihydroxyethyl oleamine oxide is a multi-step process that begins with the formation of the precursor, dihydroxyethyl oleylamine (B85491), followed by its oxidation.
Oxidation of Oleylamine Derivatives
The primary method for synthesizing this compound involves the direct oxidation of its tertiary amine precursor, dihydroxyethyl oleylamine. This reaction is typically carried out using an oxidizing agent, with hydrogen peroxide being a common choice due to its efficacy and relatively clean byproducts (water). google.com The oxidation process is carefully controlled in terms of temperature and pH to ensure high conversion rates and minimize the formation of unwanted side products.
The general reaction can be depicted as follows:
R-N(CH₂CH₂OH)₂ + H₂O₂ → R-N⁺(O⁻)(CH₂CH₂OH)₂ + H₂O
Where R represents the oleyl group.
A Chinese patent describes a method where long-chain alkyl dihydroxyethyl amines are oxidized with hydrogen peroxide. google.com The process involves creating an emulsion of the amine in deionized water, heating it to 60-80°C, and then slowly adding the hydrogen peroxide solution. google.com The reaction is maintained at this temperature for 3-4 hours. google.com This method is designed to control the conversion rate of the tertiary amine to between 90% and 95%. google.com
Diethanolamine (B148213) as a Precursor in Related Amine Syntheses
Diethanolamine ((HOCH₂CH₂)₂NH) is a crucial precursor in the synthesis of the intermediate, dihydroxyethyl oleylamine. researchgate.net The synthesis involves the alkoxylation of oleylamine with ethylene (B1197577) oxide. Commercially, diethanolamine is prepared by reacting ethylene oxide with ammonia. google.com This reaction first yields monoethanolamine, which then reacts with further equivalents of ethylene oxide to produce diethanolamine and triethanolamine. google.com The stoichiometry of the reactants is controlled to favor the formation of diethanolamine. google.com
Another preparative route for diethanolamine involves the reaction of diethylamine (B46881) with ethylene oxide. wikipedia.org It can also be synthesized through the nucleophilic substitution of diethylamine with 2-chloroethanol. wikipedia.org
Catalytic Systems and Reaction Optimization
The efficiency of the oxidation of oleylamine derivatives to form amine oxides can be significantly enhanced through the use of catalytic systems. Research has explored various catalysts to improve reaction rates, yields, and selectivity under milder conditions.
For instance, the use of layered double hydroxide (B78521) (LDH) catalysts exchanged with alkoxide anions has been shown to improve the oxidation efficiency compared to traditional homogeneous catalysts. This catalytic system allows the reaction to proceed at milder temperatures, ranging from 10–65 °C, which helps to prevent over-oxidation and the formation of byproducts. The catalyst is also reusable, which adds to the economic viability of the process.
The optimization of reaction parameters is critical for maximizing the yield and purity of this compound. Key parameters that are typically optimized include:
Temperature: Controlled temperature is crucial to prevent side reactions. evitachem.com
pH: The pH of the reaction mixture is maintained in the range of 8–10 to facilitate the oxidation process.
Molar Ratios: The molar ratio of the amine precursor to the oxidizing agent is carefully controlled.
Catalyst Concentration: The amount of catalyst is optimized to achieve a high reaction rate without leading to unwanted side reactions.
Table 1: Reaction Parameters for the Synthesis of this compound
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Amine Precursor | Dihydroxyethyl oleylamine | Prepared via alkoxylation of oleylamine. |
| Oxidant | Hydrogen peroxide (30% aqueous) | 2–6 moles per mole of amine. |
| Catalyst | Layered double hydroxide with alkoxide anions | 6–14% by weight of alkoxide anion. |
| Solvent | Methanol, ethanol, isopropanol, acetonitrile (B52724) | Organic solvents suitable for the oxidation reaction. |
| Temperature | 10–65 °C | Mild conditions help to prevent over-oxidation. |
| Reaction Time | 0.5–5 hours | Requires continuous stirring. |
Derivatization Strategies and Structural Modifications
The properties of this compound can be tailored for specific applications through various derivatization and structural modification strategies. These modifications primarily focus on the alkyl chain and the hydrophilic head group.
Modulation of Alkyl Chain Length and Saturation (e.g., Oleyl vs. Stearyl, C12 vs. C18)
The length and degree of saturation of the alkyl chain significantly influence the physicochemical properties of the resulting amine oxide, such as its solubility, foaming ability, and detergency.
Oleyl (C18:1) vs. Stearyl (C18:0): The presence of a double bond in the oleyl chain imparts a kink in the hydrocarbon tail, which can affect its packing at interfaces and, consequently, its surface activity. In contrast, the fully saturated stearyl chain is more linear. Commercial oleylamine often contains a mixture of isomers, including the trans-isomer, elaidylamine, as well as other chain lengths and degrees of saturation. acs.org
C12 vs. C18: Shorter alkyl chains, such as lauryl (C12), generally lead to amine oxides with higher water solubility and better foaming properties in some applications. googleapis.com Longer chains, like C18, tend to provide better softening and conditioning properties. The choice between different chain lengths depends on the desired performance characteristics of the final product.
Variations in Hydroxyethylation and Polyethoxylation
The hydrophilic character of the amine oxide can be further modified by altering the number of hydroxyethyl (B10761427) groups or by introducing longer polyethoxy chains. eurochemengineering.com
Hydroxyethylation: this compound contains two hydroxyethyl groups, which contribute to its water solubility and hygroscopic nature. ontosight.ai
Polyethoxylation: This process involves the reaction of the amine with multiple units of ethylene oxide to create a polyether chain. atamankimya.com Increasing the degree of ethoxylation generally enhances the water solubility and can modify the surfactant properties, such as its emulsifying and dispersing capabilities. eurochemengineering.comgoogleapis.com The reaction is typically catalyzed by an alkaline catalyst like NaOH or KOH. eurochemengineering.com The properties of the resulting polyethoxylated amine are dependent on both the length of the alkyl chain and the number of ethylene oxide units. atamankimya.com
Analytical Validation of Synthetic Products
The validation of synthetic this compound is a critical step to ensure the product meets the required quality standards. This process involves a comprehensive assessment of the product's purity and the confirmation of its chemical structure through various analytical methodologies.
Purity Assessment Methodologies
The purity of this compound is determined by quantifying the main component and identifying and quantifying any impurities, such as unreacted starting materials, by-products, and residual solvents. A combination of chromatographic and titration methods is often employed for a thorough purity assessment.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating and quantifying the components in the final product mixture. nih.govresearchgate.net For amine oxides, Reverse-Phase HPLC (RP-HPLC) is frequently utilized. researchgate.net In this method, a non-polar stationary phase (like a C18 column) is used with a polar mobile phase. The separation is based on the differential partitioning of the sample components between the two phases. This compound, with its long hydrophobic oleyl chain and hydrophilic dihydroxyethyl groups, will have a characteristic retention time under specific conditions (e.g., mobile phase composition, flow rate, and column temperature). Impurities, such as unreacted oleylamine or by-products from side reactions, will have different retention times, allowing for their separation and quantification. The use of a suitable detector, such as an Ultraviolet (UV) detector or a Mass Spectrometer (MS), enables the detection and quantification of these separated components. uva.nlresearchgate.net
Titration Methods:
Potentiometric titration is a classic and reliable method for determining the total amine oxide content in a sample. mdpi.com This method can also be used to quantify any remaining tertiary amine that did not undergo oxidation. The procedure typically involves dissolving the sample in a suitable solvent and titrating with a standardized acid, such as hydrochloric acid (HCl). orgsyn.org The endpoint of the titration, which corresponds to the neutralization of the amine oxide, can be detected by a significant change in the potential of the solution, measured by an electrode. By reacting the unreacted tertiary amine with an agent like methyl iodide, it is possible to specifically titrate for the amine oxide content, thus providing a measure of the reaction's conversion and the purity of the final product. orgsyn.org
Analysis of Residual Oxidants:
Given that hydrogen peroxide is a common oxidizing agent in the synthesis of amine oxides, it is crucial to test for its presence in the final product. acs.orgnih.gov Residual hydrogen peroxide can affect the stability and properties of the final product. Iodometric titration is not a reliable method for quantifying residual H₂O₂ in the presence of N-oxides due to potential competitive reactions. acs.orgnih.gov More suitable methods include enzymatic colorimetric analysis, such as the horseradish peroxidase assay, or chemical colorimetric analysis using reagents like titanium sulfate. acs.orgnih.gov Nuclear Magnetic Resonance (NMR) spectroscopy can also be employed to detect the presence of residual hydrogen peroxide. acs.orgnih.gov
The following table summarizes the primary methodologies for purity assessment:
| Analytical Technique | Purpose | Key Parameters/Reagents | Expected Outcome |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of this compound and impurities. | C18 column, polar mobile phase (e.g., acetonitrile/water), UV or MS detector. | Chromatogram showing distinct peaks for the main product and impurities with specific retention times. |
| Potentiometric Titration | Determination of total amine oxide content and unreacted tertiary amine. | Standardized acid (e.g., HCl), methyl iodide (for amine quenching). | Titration curve with a clear endpoint, allowing for the calculation of amine oxide concentration. |
| Enzymatic/Colorimetric Analysis | Detection and quantification of residual hydrogen peroxide. | Horseradish peroxidase, titanium sulfate. | A color change or signal that is proportional to the concentration of residual H₂O₂. |
Structural Integrity Confirmation
Confirming the structural integrity of the synthesized this compound involves verifying that the desired chemical structure has been formed and is free from isomeric or rearranged by-products. Spectroscopic and spectrometric techniques are indispensable for this purpose.
Spectroscopic Methods:
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for monitoring the progress of the synthesis and confirming the presence of key functional groups in the final product. mt.comchemistryjournals.net The conversion of the tertiary amine to the amine oxide can be tracked by the disappearance of the N-H stretching vibrations (if starting from a secondary amine precursor) and, more importantly, the appearance of a characteristic vibration band for the N-O bond. chemistryjournals.net This N⁺–O⁻ bond typically exhibits a prominent absorption band in the region of 930-970 cm⁻¹. mdpi.com The presence of the hydroxyl groups (-OH) from the dihydroxyethyl substituents will be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹. researchgate.net The C-H stretches of the oleyl chain will also be visible.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. chemistryjournals.netnih.gov The formation of the N-oxide group leads to a characteristic deshielding effect on the adjacent protons and carbons. acs.org In the ¹H NMR spectrum of this compound, the protons on the carbons attached to the nitrogen atom (the methylene (B1212753) groups of the hydroxyethyl substituents and the methylene group of the oleyl chain) will show a downfield shift compared to the corresponding signals in the parent tertiary amine. orgsyn.org Similarly, in the ¹³C NMR spectrum, the carbons directly bonded to the nitrogen will also experience a downfield shift. acs.orgresearchgate.net The integration of the proton signals can be used to confirm the ratio of the different types of protons in the molecule, further validating the structure.
Mass Spectrometry (MS):
Mass spectrometry is a powerful technique for determining the molecular weight of the synthesized compound and providing information about its structure through fragmentation patterns. oup.comacs.org Techniques such as Electrospray Ionization (ESI) coupled with Tandem Mass Spectrometry (MS/MS) can be used. nih.govresearchgate.net The mass spectrum will show a molecular ion peak (or a protonated molecule peak, [M+H]⁺) corresponding to the molecular weight of this compound. Collision-Induced Dissociation (CID) of the molecular ion will produce characteristic fragment ions. For tertiary amine oxides, a common fragmentation pathway involves the loss of a hydroxyl radical (•OH) or the cleavage of the groups attached to the nitrogen atom, providing further evidence for the proposed structure. nih.govresearchgate.net
A summary of the techniques used for structural confirmation is provided in the table below:
| Analytical Technique | Purpose | Key Observations |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of key functional groups. | Appearance of N-O stretch (~930-970 cm⁻¹), presence of O-H stretch (~3200-3600 cm⁻¹). |
| ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed structural elucidation. | Downfield shift of protons and carbons adjacent to the N-O group compared to the parent amine. |
| Mass Spectrometry (MS) | Determination of molecular weight and structural fragmentation. | Molecular ion peak corresponding to the expected molecular weight; characteristic fragmentation pattern. |
Structure Property Relationships and Molecular Design Principles
Influence of the Oleyl Chain Characteristics
The long, hydrophobic oleyl chain is a defining feature of the Dihydroxyethyl oleamine oxide molecule, significantly influencing its behavior in aqueous and non-aqueous environments.
The presence of a cis-double bond in the C18 oleyl chain introduces a "kink" in the hydrocarbon tail. This geometric constraint disrupts the close packing that would be possible with a saturated alkyl chain of the same length (e.g., stearyl). This disruption has several important consequences for the molecule's behavior:
Increased Fluidity: The unsaturated oleyl chain leads to a lower melting point and greater fluidity compared to its saturated counterparts. This is because the irregular shape prevents the formation of a well-ordered, crystalline structure.
Enhanced Solubility in Nonpolar Solvents: The kink in the chain can increase the molecule's affinity for nonpolar solvents by disrupting the van der Waals forces that would otherwise promote aggregation.
Modified Interfacial Properties: At interfaces, such as air-water or oil-water, the unsaturated tail affects the packing density of the surfactant molecules. This can influence properties like surface tension reduction and the formation of emulsions. The adsorption kinetics and the packing of self-assembled monolayers are dependent on the molecular architecture of the fatty acid chains. nih.gov
Role of the N-Oxide Headgroup
The N,N-bis(2-hydroxyethyl)amine oxide headgroup is the hydrophilic portion of the molecule and is responsible for its surface-active properties and its interactions with polar solvents like water.
The N-oxide functional group is characterized by a highly polar coordinate covalent bond between the nitrogen and oxygen atoms. This results in a significant dipole moment, with a partial positive charge on the nitrogen atom and a partial negative charge on the oxygen atom. researchgate.net This high polarity is a key factor in the molecule's ability to interact with water and other polar molecules.
Amine oxides, in general, are highly polar molecules with a polarity that is close to that of quaternary ammonium (B1175870) salts. wikipedia.org The dative N→O bond in N-oxides exhibits one of the largest dipole moments of any functional group in organic chemistry. researchgate.net This strong dipole moment enhances water solubility and facilitates hydrogen bonding. researchgate.net
This compound exhibits amphoteric behavior, meaning it can act as a cationic, non-ionic, or anionic surfactant depending on the pH of the solution. researchgate.netatamanchemicals.com
Acidic Conditions (Low pH): In acidic solutions, the oxygen atom of the N-oxide group can be protonated, giving the headgroup a net positive charge. In this state, the molecule behaves as a cationic surfactant. nih.gov Amine oxides are weak bases that form cationic hydroxylamines upon protonation at a pH below their pKb, which is around 4.5. wikipedia.org
Neutral and Alkaline Conditions (Higher pH): In neutral or alkaline solutions, the N-oxide group is uncharged, and the molecule behaves as a non-ionic surfactant. researchgate.netnih.govyoutube.com The headgroup still possesses a strong dipole moment, which contributes to its hydrophilicity.
Alkaline Conditions (High pH): In alkaline solutions, they develop a negative charge, similar to anionic surfactants. atamanchemicals.com
This pH-dependent charge is a critical feature that allows for the tuning of the surfactant's properties for specific applications. The transition between these states is governed by the pKa of the conjugate acid of the amine oxide.
Correlation of Molecular Structure with Self-Assembly and Aggregate Formation
The amphiphilic nature of this compound, with its distinct hydrophobic tail and hydrophilic headgroup, drives its self-assembly into various aggregate structures in solution, most notably micelles.
Above a certain concentration in an aqueous solution, known as the critical micelle concentration (CMC), individual surfactant molecules (monomers) aggregate to form micelles. wikipedia.orgunibo.it In these structures, the hydrophobic oleyl chains are sequestered in the core, away from the water, while the hydrophilic N-oxide headgroups are exposed to the aqueous environment on the micelle's surface.
The CMC is a key parameter that characterizes the efficiency of a surfactant. A lower CMC indicates that less surfactant is needed to form micelles and achieve significant surface activity. The CMC of this compound is influenced by several factors related to its molecular structure:
Hydrophobic Chain Length: Generally, for a homologous series of surfactants, the CMC decreases as the length of the hydrophobic chain increases. The long C18 oleyl chain of this molecule contributes to a relatively low CMC.
Headgroup Polarity: The highly polar N-oxide headgroup promotes solubility in water and influences the energetics of micelle formation.
pH of the Solution: As the pH changes, the charge on the N-oxide headgroup is altered, which in turn affects the electrostatic interactions between the headgroups in a micelle. At low pH, where the headgroups are protonated and carry a positive charge, electrostatic repulsion between the headgroups will tend to increase the CMC. In neutral and alkaline conditions, where the headgroup is non-ionic, the CMC is typically lower.
Presence of Electrolytes: The addition of electrolytes to the solution can shield the electrostatic repulsion between charged headgroups (at low pH), leading to a decrease in the CMC.
The ability to modulate the CMC and micellar properties of this compound through changes in pH and electrolyte concentration is a valuable characteristic for formulating products with specific performance requirements.
Data Tables
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C22H45NO3 | 371.6 |
| Dihydroxyethyl stearamine oxide | C22H47NO3 | 373.6 |
| Dihydroxyethyl lauramine oxide | C16H35NO3 | 289.45 |
Data sourced from PubChem and BOC Sciences. nih.govnih.gov
Table 2: Critical Micelle Concentration (CMC) of Various Surfactants
| Surfactant | CMC (mol/L) |
| Sodium Dodecyl Sulfate (SDS) | 8 x 10⁻³ |
| Dodecyltrimethylammonium Bromide (DTAB) | 1.6 x 10⁻² |
| Pentaethylene Glycol Monododecyl Ether (C12E5) | 6.5 x 10⁻⁵ |
Formation of Lamellar Phases and Spherulites
The molecular structure of this compound, featuring a long, unsaturated oleyl tail and a polar headgroup with two hydroxyl groups, is conducive to self-assembly in aqueous solutions, leading to the formation of ordered structures like lamellar phases. These phases consist of bilayers of surfactant molecules arranged with their hydrophobic tails oriented towards each other and their hydrophilic heads facing the aqueous solvent. The presence of the double bond in the oleyl tail introduces a kink in the hydrocarbon chain, which can influence the packing of the molecules and the fluidity of the lamellar phase.
Research into related amine oxides has demonstrated their role in the formation and stabilization of lamellar gel phases. For instance, oleylbis(2-hydroxyethyl)amine oxide has been identified as a component in lamellar gel formulations. The formation of these stable lamellar gels is influenced by factors such as the concentration of the amine oxide and the presence of other surfactants and electrolytes. The dihydroxyethyl headgroup can participate in hydrogen bonding, further stabilizing the bilayer structure.
Low-Molecular-Weight Gelator (LMWG) Assembly into Fibrous Networks
Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form a three-dimensional network, entrapping the solvent and leading to the formation of a gel. This self-assembly is driven by non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. The resulting network is often composed of fibrous structures.
While there is no direct research in the reviewed literature identifying this compound as a classical LMWG that forms fibrous networks leading to gelation on its own, its amphiphilic nature and the presence of hydrogen-bonding moieties in its headgroup are features common to many LMWGs. Amidoamine oxides, which are long-chain alkylamine oxides containing amide groups, have been shown to act as effective low-molecular-weight hydrogelators. The amide groups in these molecules provide additional hydrogen bonding sites, which are crucial for the self-assembly into fibrous aggregates and the subsequent gel formation.
The principles of LMWG assembly involve the initial formation of one-dimensional structures, such as fibers or tapes, through specific directional interactions. These primary structures then entangle or branch to form a sample-spanning network. The properties of the resulting gel are dependent on the characteristics of the fibrous network, including fiber dimensions, density, and the extent of cross-linking. For this compound, the intermolecular hydrogen bonding between the dihydroxyethyl headgroups could potentially drive the formation of such one-dimensional assemblies. The long oleyl chains would then provide the necessary hydrophobic interactions to stabilize these structures in an aqueous environment. However, without specific experimental evidence, its classification as an LMWG remains speculative.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) studies are valuable tools for understanding how the chemical structure of a molecule influences its biological activity and physicochemical properties. For surfactants like this compound, these studies can provide insights into their behavior and guide the design of new molecules with desired characteristics.
Although specific QSAR or SPR studies focusing solely on this compound were not found in the reviewed literature, research on related amine oxides offers valuable information. For various amine oxide surfactants, a clear relationship has been established between the length of the alkyl chain and their antimicrobial activity and physicochemical properties. Generally, increasing the length of the hydrophobic alkyl chain enhances the surface activity and, up to a certain point, the biological activity.
For N-Alkyl-N,N-di(2-hydroxyethyl) amine oxides, studies have shown that the surface tension reduction and interfacial tension are dependent on the alkyl chain length. For example, N-dodecyl-N,N-di(2-hydroxyethyl) amine oxide (C12DHEAO) and N-stearyl-N,N-di(2-hydroxyethyl) amine oxide (C18DHEAO) exhibit different critical micelle concentrations and surface tension values, highlighting the impact of the alkyl chain on their self-assembly and interfacial properties.
Theoretical QSAR methods have also been employed to predict the aggregation behavior of amine oxide surfactants, such as the shape of micelles, by calculating parameters like the critical packing parameter (CPP). These computational approaches, combined with experimental data, allow for the development of models that can predict the properties of new surfactant molecules. The presence of the dihydroxyethyl group in this compound is expected to influence its hydrophilicity and hydrogen-bonding capacity, which are important parameters in QSAR and SPR models for amphiphilic compounds.
Below is a table summarizing the physicochemical properties of N-Alkyl-N,N-di(2-hydroxyethyl) amine oxides with different alkyl chain lengths, based on available data for analogous compounds.
| Alkyl Chain | Compound Name | Property | Value |
| Dodecyl (C12) | N-Dodecyl-N,N-di(2-hydroxyethyl) amine oxide (C12DHEAO) | Minimum Surface Tension | ~28.75 mN/m |
| CMC | ~2.48 x 10⁻³ mol/L | ||
| Stearyl (C18) | N-Stearyl-N,N-di(2-hydroxyethyl) amine oxide (C18DHEAO) | Minimum Surface Tension | ~32.45 mN/m |
| CMC | ~5.21 x 10⁻⁵ mol/L |
This data is based on a study of C12DHEAO and C18DHEAO and is intended to illustrate the structure-property relationships in this class of compounds.
Interfacial and Solution Behavior
Surfactant Mechanisms
As a surfactant, Dihydroxyethyl oleamine oxide exhibits characteristic behaviors that alter the properties of interfaces. These mechanisms are fundamental to its function in wetting, emulsification, and foaming.
This compound, like other amine oxide surfactants, is effective at reducing the surface tension of water. This is a direct consequence of the amphiphilic nature of the molecule, which possesses a long, hydrophobic oleyl chain and a hydrophilic headgroup containing two hydroxyl groups and an amine oxide moiety. When introduced into water, these molecules preferentially adsorb at the air-water interface, with the hydrophobic tails oriented towards the air and the hydrophilic heads remaining in the water. This molecular arrangement disrupts the cohesive energy at the surface of the water, leading to a significant reduction in surface tension.
It is important to note that the effectiveness of surface tension reduction and wetting is dependent on the concentration of the surfactant up to its critical micelle concentration (CMC). Beyond the CMC, the surface tension remains relatively constant as excess surfactant molecules form micelles in the bulk solution.
Table 1: Comparative Wetting Performance of Amine Oxide Surfactants
| Surfactant Type | Comparative Wetting Ability |
| Dihydroxyethyl dodecylamine (B51217) oxide (DDEAO) | Better than AES, AEO(9), and AEO(3) |
| Dodecyl dimethylamine (B145610) oxide (DDMAO) | Similar to AEO(5) and AEO(7) |
Note: This table is based on qualitative comparisons from a study on a related amine oxide and is intended to provide a general understanding of the potential performance of this compound. AES (Alcohol Ether Sulfate), AEO (Ethoxylated Alcohols).
The process by which this compound molecules move from the bulk solution to an interface and arrange themselves is known as interfacial adsorption dynamics. This is a critical factor in many dynamic processes, such as the formation and stabilization of emulsions and foams. The rate and extent of adsorption are influenced by several factors, including the surfactant's molecular structure, its concentration in the bulk phase, and the nature of the interface.
The adsorption process is typically diffusion-controlled, meaning that the rate at which surfactant molecules arrive at the interface is the primary rate-limiting step. The unique structure of this compound, with its bulky hydrophilic headgroup and flexible oleyl tail, influences how it packs at the interface. This packing arrangement, in turn, affects the viscoelastic properties of the interfacial film, which is crucial for the stability of dispersed systems.
While specific experimental data on the interfacial adsorption dynamics of this compound are scarce, the general principles of surfactant adsorption apply. The dynamics are often studied using techniques such as pendant drop tensiometry, which measures the change in interfacial tension over time as surfactant molecules adsorb to a newly created interface.
Rheological Properties of Aqueous Systems
The presence of this compound in an aqueous solution can significantly alter its flow behavior, or rheology. These modifications are critical for the performance of products that require specific viscosity profiles, such as thickeners, gelling agents, and flow modifiers.
Aqueous solutions of this compound can exhibit both viscous (liquid-like) and elastic (solid-like) properties, a behavior known as viscoelasticity. This is primarily due to the self-assembly of the surfactant molecules into various microstructures, such as wormlike micelles. At sufficient concentrations, these long, flexible aggregates can entangle, forming a transient network that imparts elasticity to the solution.
This network structure can be disrupted by shear stress, leading to a decrease in viscosity, a phenomenon known as shear-thinning. This property is highly desirable in many applications, as it allows for easy pouring or spraying, followed by a return to high viscosity at rest, which provides stability and cling. The extent of viscosity modification is dependent on the concentration of the surfactant and the morphology of the self-assembled structures.
Under certain conditions of concentration and temperature, aqueous solutions of this compound can undergo a transition from a liquid to a gel-like state. This gelation is typically associated with the formation of a highly entangled network of wormlike micelles. The strength and stability of these gels are influenced by the molecular architecture of the surfactant and the interactions between the micelles.
Furthermore, the rheological properties of this compound solutions can be sensitive to temperature, exhibiting thermoresponsive behavior. For many amine oxide surfactants, an increase in temperature can lead to changes in micellar shape and size, which in turn affects the viscosity of the solution. This can manifest as either a thickening or thinning of the solution with increasing temperature, depending on the specific surfactant and solution conditions.
The rheological behavior of this compound solutions is highly dependent on several key parameters:
Concentration: As the concentration of this compound increases, the solution viscosity generally increases. At low concentrations, the surfactant exists as individual molecules or small spherical micelles, with a minimal impact on viscosity. As the concentration surpasses the CMC and continues to increase, the micelles can grow and transition into elongated, wormlike structures. The entanglement of these wormlike micelles leads to a significant increase in viscosity and the onset of viscoelastic behavior.
Temperature: Temperature can have a complex effect on the rheology of this compound solutions. Generally, an increase in temperature leads to a decrease in the viscosity of simple liquids due to increased molecular motion. However, in surfactant solutions, temperature can also influence micellar growth and interactions. In some systems, an increase in temperature can promote the growth of wormlike micelles, leading to an increase in viscosity up to a certain point, after which the viscosity may decrease due to increased flexibility and eventual breakdown of the micellar network.
Ionic Strength: The addition of salts (ionic strength) to aqueous solutions of this compound can have a profound impact on their rheological properties. The presence of electrolytes can screen the electrostatic repulsion between the charged headgroups of the surfactant molecules within the micelles. This reduction in repulsion can promote the transition from spherical to wormlike micelles at lower surfactant concentrations, leading to a significant increase in viscosity. The type and concentration of the salt are critical, with different ions having varying effects on micellar growth and entanglement.
Table 2: General Effects of Key Parameters on the Rheology of Amine Oxide Solutions
| Parameter | General Effect on Viscosity | Underlying Mechanism |
| Increasing Concentration | Increase | Formation and entanglement of wormlike micelles. |
| Increasing Temperature | Can increase or decrease | Complex interplay of micellar growth, flexibility, and disruption. |
| Increasing Ionic Strength | Increase | Shielding of headgroup repulsion, promoting wormlike micelle formation. |
Note: This table presents generalized trends observed for amine oxide surfactant systems. The specific behavior of this compound may vary.
Interactions with Advanced Materials and Biological Mimics
Role in Nanomaterial Synthesis
The utility of dihydroxyethyl oleamine oxide in the controlled fabrication of nanoparticles, particularly metal oxides and perovskites, is an area of growing interest. Its function as a surface-active agent allows it to influence the complex processes of particle formation, growth, and stabilization in colloidal syntheses.
Function as a Capping Agent in Metal Oxide and Perovskite Nanoparticle Formation
This compound serves as an effective capping agent in the synthesis of various nanoparticles. Capping agents are crucial for controlling the size, shape, and surface chemistry of nanoparticles by binding to their surface. This binding prevents uncontrolled growth and aggregation, ensuring the stability of the nanoparticles in the dispersion medium.
In the formation of metal oxide nanoparticles , the hydroxyl groups of this compound can coordinate with metal precursors at the early stages of the reaction. This interaction helps to regulate the hydrolysis and condensation reactions that are fundamental to the formation of the metal oxide lattice. The long oleyl chain then provides a steric barrier, preventing the newly formed nanoparticles from agglomerating.
For perovskite nanoparticles , which are valued for their unique optoelectronic properties, maintaining colloidal stability is critical. This compound can act as a ligand that binds to the surface of the perovskite nanocrystals. This surface passivation is essential for preventing degradation from environmental factors and for preserving the quantum confinement effects that are responsible for their desirable properties. The dual hydrophilic-hydrophobic nature of the molecule allows for compatibility with various solvent systems used in perovskite synthesis.
Control of Nucleation Kinetics and Particle Size Distribution
The concentration and chemical nature of capping agents like this compound can significantly influence the nucleation and growth kinetics during nanoparticle synthesis. By modulating the availability of precursors and stabilizing newly formed nuclei, it is possible to control the final particle size and achieve a narrow size distribution, which is often critical for application performance.
The presence of this compound can affect the energy barrier for nucleation. By forming complexes with the metal salt precursors, it can influence the rate at which new particles are formed. A higher concentration of the capping agent can lead to a burst of nucleation, resulting in a larger number of smaller initial seeds.
Following nucleation, the growth of nanoparticles is governed by the diffusion of monomers to the particle surface. This compound molecules adsorbed on the surface can regulate this growth rate. A dense layer of the capping agent can slow down the addition of new material, allowing for more uniform growth across the particle population and leading to a narrower particle size distribution.
Interactive Table: Effect of this compound Concentration on Nanoparticle Size
| Concentration of this compound (mM) | Average Particle Size (nm) | Size Distribution (Standard Deviation) |
| 0.1 | 25 | 5.2 |
| 0.5 | 15 | 3.1 |
| 1.0 | 8 | 1.8 |
| 2.0 | 5 | 1.2 |
Note: The data in this table is illustrative and intended to demonstrate the typical inverse relationship between capping agent concentration and nanoparticle size.
Modulation of Ligand Binding Strength in Nanoparticle Synthesis
The binding strength of this compound to the nanoparticle surface is a critical parameter that can be modulated to fine-tune the synthesis process. The nature of the interaction can range from weak physisorption to stronger chemisorption, depending on the specific metal oxide or perovskite material and the reaction conditions.
The two hydroxyl groups in the head of the molecule can form hydrogen bonds or coordinate directly with metal ions on the nanoparticle surface. The strength of this binding can be influenced by factors such as pH and temperature. For instance, in an acidic environment, the hydroxyl groups may be protonated, leading to a weaker interaction with the surface.
The ability to control ligand binding is essential for processes like ligand exchange, where the initial capping agent is replaced with another molecule to impart different functionalities to the nanoparticle. A moderate binding strength allows for this exchange to occur without compromising the colloidal stability of the nanoparticles during the process.
Adsorption Mechanisms on Various Substrate Surfaces
The adsorption of this compound onto different substrate surfaces is governed by a combination of electrostatic interactions, hydrogen bonding, and hydrophobic interactions. Understanding these mechanisms is key to its application in areas such as corrosion inhibition, lubrication, and surface modification.
On hydrophilic surfaces , such as metal oxides and silica (B1680970), the primary adsorption mechanism involves the interaction of the dihydroxyethyl head group with the surface. The hydroxyl groups can form strong hydrogen bonds with surface hydroxyls or coordinate with metal cations on the substrate. This results in the formation of a well-oriented monolayer with the hydrophobic oleyl chains extending away from the surface.
On hydrophobic surfaces , such as graphite (B72142) or polymer films, the adsorption is driven by the hydrophobic effect. The oleyl chains of this compound molecules will preferentially adsorb onto the surface to minimize their contact with the aqueous phase, while the hydrophilic head groups will be oriented towards the bulk solution.
The concentration of this compound in the solution also plays a crucial role. At low concentrations, individual molecules adsorb onto the surface. As the concentration increases towards the critical micelle concentration (CMC), the adsorbed molecules may form aggregates or bilayers on the surface, leading to a more complex adsorption behavior.
Interactive Table: Adsorption Characteristics of this compound on Different Substrates
| Substrate | Primary Adsorption Mechanism | Adsorbed Layer Orientation |
| Silica (SiO₂) | Hydrogen Bonding | Hydrophilic head down, hydrophobic tail up |
| Alumina (Al₂O₃) | Coordination and H-Bonding | Hydrophilic head down, hydrophobic tail up |
| Graphite | Hydrophobic Interaction | Hydrophobic tail down, hydrophilic head up |
| Polypropylene | Van der Waals Forces | Hydrophobic tail down, hydrophilic head up |
Environmental Fate and Degradation Pathways
Chemical Degradation
Apart from biological processes, Dihydroxyethyl oleamine oxide can undergo chemical degradation through various abiotic pathways, including oxidation, thermal decomposition, and reactions under extreme pH conditions.
Amine oxides undergo a characteristic thermal decomposition reaction known as the Cope elimination (or Cope reaction). alfa-chemistry.comwikipedia.org When heated to temperatures between 150-200°C, the amine oxide rearranges to form an alkene and a hydroxylamine. wikipedia.org For this compound, this pyrolytic elimination would involve the abstraction of a proton from the carbon atom beta to the nitrogen, leading to the cleavage of the C-N bond and the formation of an olefin from the oleyl group. Most amine oxides are reported to undergo thermal decomposition between 90 and 200°C. atamanchemicals.com
The stability of the N-oxide bond is influenced by the pH of the surrounding medium. Amine oxides are weak bases with a pKb of approximately 4.5. wikipedia.org
Acidic Conditions (pH < 5): In acidic solutions, the oxygen atom of the N-oxide group becomes protonated. researchgate.net This forms a cationic hydroxylamine (R₃N⁺-OH). wikipedia.org This protonation changes the charge and properties of the surfactant from non-ionic to cationic. While stable, this protonated form can be more susceptible to certain reactions. For instance, the Polonovski reaction demonstrates that a tertiary N-oxide can be cleaved in the presence of acetic anhydride. wikipedia.org
Neutral and Alkaline Conditions (pH > 5): In neutral and alkaline environments, this compound exists as a non-ionic surfactant and is generally stable. atamanchemicals.comresearchgate.net The N-oxide bond does not typically undergo hydrolysis under these conditions.
Identification and Characterization of Degradation Products
The biodegradation of amine oxides, including this compound, is a primary mechanism for their removal from the environment. While specific studies exhaustively detailing every degradation product of this compound are limited, the general degradation pathways for long-chain amine oxides and unsaturated fatty compounds provide a strong indication of the likely metabolites.
Amine oxides are known to be readily biodegradable under aerobic conditions. researchgate.net The degradation process can ultimately lead to the formation of carbon dioxide, water, and biomass. researchgate.net One of the principal biodegradation pathways for the alkyl chain of surfactants is ω-oxidation . This process involves the enzymatic oxidation of the terminal methyl group of the oleyl chain. Subsequent β-oxidation cycles would then progressively shorten the alkyl chain, releasing two-carbon units in the form of acetyl-CoA.
Given the unsaturated nature of the oleyl group (a C18 chain with a double bond), degradation can also be initiated at the site of unsaturation. Oxidation of the double bond can lead to the formation of various oxygenated intermediates. The cleavage of the carbon-carbon double bond is a known degradation pathway for unsaturated fatty acids, which can result in the formation of shorter-chain dicarboxylic acids and aldehydes.
The dihydroxyethyl group attached to the nitrogen atom is also susceptible to degradation. The ether linkages in ethoxylated compounds can be cleaved enzymatically. This would likely lead to the formation of smaller, more water-soluble molecules.
While a complete list of degradation products for this compound is not definitively established in the literature, based on the known degradation pathways of similar molecules, the following table outlines the potential degradation products and the processes leading to their formation.
Interactive Table: Potential Degradation Products of this compound
| Potential Degradation Product | Formation Pathway | Chemical Class |
| Shorter-chain fatty amine oxides | β-oxidation of the oleyl chain | Amine Oxide |
| Dicarboxylic acids | Oxidation and cleavage of the double bond | Carboxylic Acid |
| Aldehydes | Oxidation and cleavage of the double bond | Aldehyde |
| N,N-bis(2-hydroxyethyl)amine | Cleavage of the N-C bond of the oleyl group | Amine |
| Glycolic acid | Degradation of the hydroxyethyl (B10761427) groups | Carboxylic Acid |
| Carbon Dioxide and Water | Complete mineralization | Inorganic Compounds |
Bioaccumulation Potential in Environmental Systems
The bioaccumulation potential of a chemical refers to its ability to be taken up by and stored in the tissues of living organisms from the surrounding environment. This is a critical consideration for assessing the long-term ecological risk of a substance. For surfactants like this compound, the potential for bioaccumulation is influenced by factors such as the length and structure of the hydrophobic alkyl chain and the properties of the hydrophilic head group.
The octanol-water partition coefficient (Kow) is a commonly used parameter to predict the bioaccumulation potential of neutral organic chemicals. However, for surfactants, the determination of an accurate Kow is challenging due to their amphiphilic nature, which can lead to the formation of emulsions. eosca.eu Therefore, other methods, such as the determination of the bioconcentration factor (BCF), are often employed. The BCF is a measure of the extent to which a chemical is absorbed by an organism from the surrounding water.
For the general class of amine oxides, those with shorter alkyl chains (less than C14) are considered to have a low potential for bioaccumulation, with a predicted BCF of less than 87. cleaninginstitute.org However, the bioaccumulation potential can increase with the length of the alkyl chain. Studies on other long-chain cationic surfactants (with alkyl chains of C13-C18) have indicated a potential for significant bioaccumulation. For some long-chain amines (≥ C13), BCF values exceeding 2000 L/kg have been observed in rainbow trout, which is above the threshold for a substance to be considered bioaccumulative in many regulatory frameworks.
The following table summarizes the available information and predictions regarding the bioaccumulation potential of this compound.
Interactive Table: Bioaccumulation Potential of this compound
| Parameter | Value/Indication | Source/Basis |
| Predicted BCF (for | < 87 L/kg | General data for shorter-chain amine oxides cleaninginstitute.org |
| Observed BCF (for ≥C13 amines) | Can exceed 2000 L/kg | Studies on other long-chain cationic surfactants |
| Specific BCF for this compound | Data not available | Literature review |
| Bioaccumulation Potential | Potentially moderate to high | Inferred from long alkyl chain length |
It is important to note that while the potential for bioaccumulation exists due to the chemical structure, the rapid biodegradation of amine oxides in the environment may limit the extent to which this occurs under real-world conditions.
Computational and Theoretical Modeling
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For Dihydroxyethyl oleamine oxide, MD simulations can elucidate its behavior in various environments, particularly at interfaces and in the presence of biological structures.
MD simulations are instrumental in understanding how this compound, an amphiphilic molecule, behaves at interfaces such as oil-water or air-water. These simulations can model the process of adsorption, where surfactant molecules accumulate at the interface, reducing interfacial tension.
Research on similar surfactant systems using atomistically detailed molecular dynamics simulations reveals that the adsorption process is governed by a complex interplay of forces. The hydrophobic oleyl tail seeks to minimize contact with water, driving it towards a non-aqueous phase (like oil or air), while the hydrophilic dihydroxyethyl amine oxide headgroup remains in the aqueous phase. Simulations can calculate key parameters such as the binding energy, which quantifies the strength of the interaction between the surfactant and the interface. For instance, studies on the adsorption of oligomers on metal oxide surfaces have shown that functional groups capable of forming hydrogen bonds play a crucial role in the adsorption interactions.
The output of such simulations can provide a detailed picture of the orientation and conformation of the molecules at the interface, the density profile across the interface, and the resulting change in interfacial properties.
Table 1: Illustrative MD Simulation Parameters for Adsorption Analysis
| Parameter | Description | Typical Finding for Surfactants |
|---|---|---|
| Binding Energy (ΔEbinding) | The energy difference between the adsorbed state and the state in bulk solution. | A negative value indicates a spontaneous and favorable adsorption process. |
| Potential of Mean Force (PMF) | The free energy profile of a molecule as it approaches the interface. | Reveals the energy barrier for adsorption and the most stable position at the interface. |
| Molecular Orientation | The average angle of the surfactant molecule relative to the interface normal. | The hydrophobic tail is typically oriented away from the aqueous phase. |
| Interfacial Tension (γ) | The force per unit length existing at the interface of two immiscible liquids. | The presence of the surfactant significantly lowers this value compared to a pure interface. |
This table is illustrative and represents the types of data generated from MD simulations of surfactants.
The dihydroxyethyl headgroup of this compound contains multiple sites capable of forming hydrogen bonds (H-bonds), specifically the oxygen atom of the amine oxide and the hydroxyl groups. MD simulations can be employed to explore these hydrogen bonding interactions with surrounding water molecules and with functional groups on biomolecules like proteins or lipids.
These simulations can quantify the number and lifetime of hydrogen bonds, providing insight into the stability of the surfactant-biomolecule complex. In aqueous solutions, water molecules can form hydrogen bonds with the surfactant, but also create structured clusters around it. When interacting with a biomolecule, the surfactant's headgroup can compete with water to form H-bonds with polar or charged residues (e.g., amino acid side chains like serine, threonine, or aspartate). The formation of multiple hydrogen bonds can increase the strength and specificity of the interaction.
Analysis of these interactions is crucial for understanding the mechanisms behind the compound's properties in biological systems.
Table 2: Potential Hydrogen Bond Interactions of this compound
| This compound Group | Potential H-Bond Partner on a Biomolecule (e.g., Protein) | Type of Interaction |
|---|---|---|
| Amine Oxide Oxygen (N+-O-) | Amide N-H (e.g., peptide backbone) | H-bond Acceptor |
| Amine Oxide Oxygen (N+-O-) | Hydroxyl O-H (e.g., Serine, Tyrosine) | H-bond Acceptor |
| Hydroxyl Groups (-CH2CH2OH) | Carbonyl Oxygen (e.g., peptide backbone) | H-bond Donor |
| Hydroxyl Groups (-CH2CH2OH) | Carboxylate Oxygen (e.g., Aspartate, Glutamate) | H-bond Donor |
This table lists potential interactions that can be quantified and analyzed using MD simulations.
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations can provide a detailed understanding of the distribution of electrons within the this compound molecule, which in turn determines its chemical reactivity.
Key parameters derived from DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more reactive. DFT can also generate maps of electrostatic potential, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the polar N-O bond is a primary site of reactivity, and DFT can quantify its electronic characteristics. These calculations help predict how the molecule will interact with other chemical species, such as electrophiles or nucleophiles.
| Electrostatic Potential Map | A visual representation of charge distribution on the molecule's surface. | Identifies sites prone to nucleophilic or electrophilic attack. |
This table contains theoretical parameters that can be calculated via DFT to predict chemical behavior.
Predictive Modeling for Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR)
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) are computational models that aim to correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. These models are built by finding a mathematical relationship between calculated molecular descriptors and an experimentally measured property.
For this compound, a QSAR model could be developed to predict its efficacy as, for example, a foaming agent or an antimicrobial agent, based on descriptors calculated from its structure. Similarly, an SPR model could predict physicochemical properties like its critical micelle concentration (CMC) or water solubility.
The first step in building such a model is to calculate a set of molecular descriptors. These can range from simple properties like molecular weight to more complex topological or quantum-chemical parameters. A statistical method is then used to build an equation linking these descriptors to the property of interest.
Table 4: Molecular Descriptors for QSAR/SPR Modeling of this compound
| Descriptor Type | Example Descriptor | Property It Helps Predict |
|---|---|---|
| Constitutional | Molecular Weight (MW) | General physical properties, diffusion. |
| Topological | Molecular Connectivity Index (MCI) | Shape, size, and degree of branching, related to intermolecular interactions. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Hydrophobicity, membrane permeability, micelle formation. |
| Electronic | Polar Surface Area (PSA) | Hydrogen bonding potential, solubility, transport properties. |
| Quantum-Chemical | Dipole Moment | Polarity and interaction with polar media. |
This table provides examples of inputs used to construct predictive QSAR and SPR models.
Theoretical Simulation of Environmental Degradation Pathways
Theoretical simulations, often employing DFT, can be used to predict the likely pathways for the environmental degradation of this compound. A common degradation mechanism in aquatic environments is oxidation initiated by hydroxyl radicals (HO•).
Computational models can simulate the reaction between the surfactant and a hydroxyl radical. By calculating the activation energies for an attack at different positions on the molecule, researchers can identify the most probable reaction sites. For a molecule like this compound, likely sites for radical attack include the carbon-carbon double bond in the oleyl chain and the C-H bonds adjacent to the amine oxide group. The simulation can then follow the subsequent reaction steps, predicting the formation of various intermediates and final degradation products. This information is valuable for assessing the compound's persistence in the environment and identifying potentially harmful byproducts.
Table 5: Hypothetical Pathway for Oxidative Degradation by Hydroxyl Radical (HO•)
| Step | Reaction Description | Resulting Species |
|---|---|---|
| 1. Initiation | HO• radical attacks the C=C double bond in the oleyl chain. | A carbon-centered radical intermediate. |
| 2. Propagation | The radical intermediate reacts with molecular oxygen (O2). | A peroxyl radical. |
| 3. Fragmentation | The peroxyl radical undergoes further reactions, leading to chain cleavage. | Smaller oxygenated molecules (e.g., aldehydes, carboxylic acids). |
| 4. Termination | The degradation process eventually leads to the formation of stable end products. | Carbon dioxide, water, and mineral salts. |
This table outlines a plausible degradation sequence that can be investigated through theoretical simulations.
Future Research Directions and Emerging Applications
Exploration of Novel Synthetic Pathways and Sustainable Production Methods
The conventional synthesis of Dihydroxyethyl oleamine oxide relies on the oxidation of its tertiary amine precursor, typically with hydrogen peroxide. While effective, this method is being re-evaluated in the context of green chemistry principles. Future research is geared towards the development of more sustainable and efficient synthetic routes that minimize environmental impact.
A key focus is the exploration of alternative catalytic systems to enhance the efficiency of the oxidation process. This includes the investigation of biocatalysts, such as enzymes, which can operate under milder conditions and offer higher selectivity, thereby reducing energy consumption and the formation of byproducts. Another promising area is the use of heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, contributing to a more circular economy.
The sourcing of raw materials is also a critical aspect of sustainable production. This compound is derived from oleic acid, a fatty acid commonly found in vegetable and animal fats, and diethanolamine (B148213). Research is underway to expand the range of renewable feedstocks and to develop more efficient methods for their conversion. This includes the use of microbial fermentation to produce oleic acid and the exploration of bio-based routes to diethanolamine, which would reduce the reliance on petrochemical sources.
Advanced Molecular Design for Tailored Interfacial and Solution Behaviors
The performance of this compound as a surfactant is dictated by its molecular architecture. Advanced molecular design seeks to modify this structure to achieve specific interfacial and solution properties for targeted applications. The hydrophobic oleyl chain and the hydrophilic dihydroxyethyl amine oxide headgroup are the primary targets for modification.
Alterations to the hydrophobic tail, such as introducing branching or varying the degree of unsaturation, can significantly impact the packing of the surfactant molecules at interfaces. This, in turn, influences properties like surface tension reduction, foaming, and emulsification. For example, a more branched structure might disrupt packing and lead to a lower critical micelle concentration.
Modification of the hydrophilic headgroup offers another avenue for tailoring surfactant performance. Replacing the ethyl groups with other short-chain alkoxylates or introducing additional functional groups can fine-tune the hydrophilic-lipophilic balance (HLB) and impart new functionalities. Computational modeling and simulation are becoming indispensable tools in this area, enabling the prediction of surfactant properties and guiding the rational design of new molecules with enhanced performance characteristics.
Development in Advanced Materials Science
The self-assembly of this compound in solution to form micelles, vesicles, and other ordered structures opens up possibilities for its use in advanced materials science. These self-assembled systems can serve as templates for the synthesis of nanomaterials with controlled size and shape, or as nanoreactors for carrying out chemical reactions in confined environments.
In the realm of drug delivery, the pH-responsive nature of the amine oxide headgroup is particularly advantageous. This property allows for the design of "smart" delivery vehicles that can release their therapeutic payload in response to specific physiological cues, such as the acidic microenvironment of tumors. Vesicles or liposomes formulated with this compound can encapsulate hydrophobic drugs, improving their solubility and bioavailability.
The interaction of this compound with polymers to form complex fluids with unique rheological properties is another area of active research. These polymer-surfactant systems have potential applications in areas such as enhanced oil recovery, personal care products, and coatings.
Comprehensive Environmental Impact Assessment and Remediation Strategies
A thorough understanding of the environmental fate and ecotoxicological profile of this compound is essential for its responsible and sustainable use. Future research will focus on comprehensive biodegradation studies under various environmental conditions to determine its persistence and potential for bioaccumulation. The identification of degradation pathways and the characterization of any intermediate metabolites are also crucial for a complete environmental risk assessment.
The development of sensitive and selective analytical methods for the detection and quantification of this compound in environmental samples is a priority. This will enable accurate monitoring of its presence in wastewater, surface waters, and soils.
In case of environmental contamination, effective remediation strategies are necessary. Research in this area is exploring both bioremediation and physicochemical treatment methods. Bioremediation leverages the ability of microorganisms to degrade the surfactant, while physicochemical methods, such as advanced oxidation processes, use chemical reactions to break it down into less harmful substances. A combination of these approaches may provide the most effective solution for the removal of this compound from the environment.
Q & A
Basic Research Questions
Q. What are the standard methods for synthesizing dihydroxyethyl oleamine oxide, and how can researchers validate purity and structural integrity?
- Methodological Answer : Synthesis typically involves the oxidation of oleylamine derivatives using hydrogen peroxide under controlled pH (8–10) and temperature (60–80°C) conditions. The reaction progress is monitored via thin-layer chromatography (TLC) or Fourier-transform infrared spectroscopy (FTIR) to track the disappearance of amine groups (N–H stretches at ~3300 cm⁻¹) and formation of the N-oxide group (characteristic peak at ~950 cm⁻¹). Purity is validated using high-performance liquid chromatography (HPLC) with evaporative light scattering detection (ELSD), while structural confirmation requires nuclear magnetic resonance (NMR; e.g., ¹H and ¹³C) and mass spectrometry (MS) .
Q. How does the amphiphilic nature of this compound influence its solubility and micelle formation in aqueous systems?
- Methodological Answer : The compound’s amphiphilicity arises from its hydrophobic oleyl chain and hydrophilic dihydroxyethyl groups. Critical micelle concentration (CMC) can be determined using surface tension measurements or fluorescence spectroscopy with pyrene as a probe. Studies show that micelle size (10–50 nm) and aggregation behavior depend on pH and ionic strength, as protonation/deprotonation of the oxide group alters headgroup charge. Dynamic light scattering (DLS) and zeta potential analysis are recommended for characterizing micellar stability .
Q. What are the key stability considerations for storing this compound in laboratory settings?
- Methodological Answer : The compound is hygroscopic and prone to oxidation. Storage under inert gas (e.g., argon) in amber glass vials at 4°C is advised. Long-term stability tests (e.g., via accelerated aging at 40°C/75% relative humidity) should monitor degradation products like secondary amines using gas chromatography-mass spectrometry (GC-MS). Avoid exposure to strong acids/bases to prevent hydrolysis of the N-oxide bond .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the surfactant efficiency of this compound in mixed micellar systems?
- Methodological Answer : Contradictions often arise from variations in alkyl chain length (e.g., C18 oleyl vs. C12 lauryl derivatives) and experimental conditions. Systematic studies should compare:
- Phase behavior : Ternary phase diagrams (water/surfactant/oil) to assess micelle morphology.
- Synergistic effects : Interaction parameters (β) calculated from surface tension reduction in binary surfactant systems.
- Environmental factors : Temperature and ionic strength effects on micelle dynamics. Refer to studies on analogous amine oxides (e.g., dihydroxyethyl lauramine oxide) for benchmarking .
Q. What advanced techniques are suitable for probing the interaction of this compound with biomembranes or polymers?
- Methodological Answer :
- Langmuir-Blodgett trough : Measure monolayer compression isotherms to study lipid-surfactant interactions.
- Small-angle X-ray scattering (SAXS) : Resolve structural changes in lipid bilayers or polymer matrices.
- Molecular dynamics (MD) simulations : Model adsorption mechanisms, such as hydrogen bonding between the N-oxide group and lipid headgroups, as observed in oleamine-MOF systems .
Q. How can researchers optimize the use of this compound in nanoparticle synthesis (e.g., metal oxides or perovskites)?
- Methodological Answer : The compound acts as a capping agent due to its chelating dihydroxyethyl groups. Key parameters include:
- Concentration : Vary surfactant-to-precursor ratios to control nucleation kinetics.
- pH : Adjust to modulate ligand binding strength (e.g., pKa of ~4.5 for amine oxides).
- Characterization : Transmission electron microscopy (TEM) for particle size/distribution and X-ray photoelectron spectroscopy (XPS) to confirm surface functionalization. Compare with oleamine-based protocols for CsPbCl₃ nanocrystal synthesis .
Q. What experimental strategies address discrepancies in thermal decomposition profiles reported for this compound?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres reveals distinct decomposition pathways (e.g., N-oxide reduction vs. chain scission). Couple TGA with differential scanning calorimetry (DSC) and evolved gas analysis (EGA)-MS to identify volatile byproducts (e.g., aldehydes, H₂O₂) formed during degradation. Cross-reference with studies on structurally similar compounds like dihydroxyethyl tallowamine oxide .
Q. How does this compound influence enzymatic assays involving hydrogen peroxide generation?
- Methodological Answer : The compound may interfere with peroxidase-based assays (e.g., glucose oxidase/peroxidase systems) due to its redox-active N-oxide group. Control experiments should:
- Quantify H₂O₂ scavenging : Use amperometric sensors or colorimetric kits (e.g., titanium sulfate method).
- Assess false positives : Compare assay results with/without surfactant pre-treatment. Refer to protocols for diamine oxidase (DAO) bioassays, where similar interference mechanisms are documented .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
